Cas no 2034233-89-9 (N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide)
![N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034233-89-9x500.png)
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide
- N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide
- N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide
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- インチ: 1S/C15H14N4O2/c20-15(13-5-3-11-21-13)18-8-10-19-9-7-17-14(19)12-4-1-2-6-16-12/h1-7,9,11H,8,10H2,(H,18,20)
- InChIKey: PZARIVCNTJORBF-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C([H])=C1C(N([H])C([H])([H])C([H])([H])N1C([H])=C([H])N=C1C1=C([H])C([H])=C([H])C([H])=N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 353
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 73
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6502-0169-15mg |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide |
2034233-89-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6502-0169-2μmol |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide |
2034233-89-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6502-0169-50mg |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide |
2034233-89-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6502-0169-2mg |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide |
2034233-89-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6502-0169-30mg |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide |
2034233-89-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6502-0169-1mg |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide |
2034233-89-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6502-0169-20mg |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide |
2034233-89-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6502-0169-25mg |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide |
2034233-89-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6502-0169-10mg |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide |
2034233-89-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6502-0169-20μmol |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide |
2034233-89-9 | 20μmol |
$79.0 | 2023-09-08 |
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamideに関する追加情報
Professional Introduction to N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide (CAS No. 2034233-89-9)
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide, a compound with the chemical identifier CAS No. 2034233-89-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule integrates several key pharmacophoric elements, including a pyridine moiety and an imidazole ring, which are well-documented for their role in modulating various biological pathways.
The furan component in the molecule's name, specifically positioned at the 2-carboxamide substituent, contributes to its unique chemical properties and potential therapeutic applications. The presence of these heterocyclic rings suggests that N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide may interact with biological targets in a manner distinct from other small molecules. This interaction is hypothesized to influence key cellular processes, making it a valuable candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules that combine multiple pharmacophores to enhance efficacy and reduce side effects. N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide aligns with this trend, as its dual pyridine-imidazole scaffold offers multiple points of interaction with biological receptors. Such multifunctional compounds are particularly attractive for drug discovery due to their ability to modulate complex signaling pathways.
The synthesis of N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide involves sophisticated organic chemistry techniques that highlight the compound's structural complexity. The integration of the furan ring into the carboxamide backbone requires precise control over reaction conditions to ensure high yield and purity. This level of synthetic rigor underscores the compound's potential as a lead molecule in medicinal chemistry.
Recent studies have begun to explore the pharmacological profile of N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}furan-2-carboxamide, focusing on its interactions with various biological targets. Preliminary findings suggest that this compound exhibits inhibitory activity against several enzymes and receptors implicated in diseases such as cancer and inflammation. The dual pharmacophoric nature of the molecule allows it to engage multiple pathways simultaneously, which could lead to synergistic therapeutic effects.
The role of heterocyclic compounds like pyridine and imidazole in drug design cannot be overstated. These structural motifs are frequently found in approved drugs due to their ability to mimic natural biomolecules and disrupt pathological processes. The incorporation of these elements into N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-y]ethyl}furan -carboxamide not only enhances its binding affinity but also improves its metabolic stability, critical factors for drug candidates.
In vitro studies have demonstrated that N-{2-[2-(pyridin - ily) - 1H - imidazol - 1 - yl]ethyl}fur an - 22 carboxamide exhibits notable selectivity for certain biological targets over others. This selectivity is crucial for minimizing off-target effects, which can lead to adverse reactions in patients. The compound's ability to differentiate between closely related targets suggests that it may have fewer side effects compared to existing therapies.
The potential therapeutic applications of N-{ 22 [ 22 ( py rid ine - 22 y l ) - 11 H im id az ol -11 y l ] eth y l } fur an -22 car box am ide are broad and varied. Researchers are particularly interested in its potential as an anti-inflammatory agent, given the inflammatory nature of many chronic diseases. Additionally, its structural features make it a promising candidate for developing novel treatments for neurological disorders, where modulation of neurotransmitter systems is essential.
The development of new drugs is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, N-{ 22 [ 22 ( py rid ine -22 y l ) -11 H im id az ol -11 y l ] eth y l } fur an -22 car box am ide has shown promise in overcoming these obstacles through its optimized molecular design. The presence of both polar and non-polar regions in its structure enhances its solubility in both aqueous and lipid environments, facilitating better absorption and distribution within the body.
The future of drug discovery lies in innovative approaches that leverage computational methods alongside traditional experimental techniques. Molecular modeling studies have been instrumental in predicting the binding interactions of N-{ 22 [ 22 ( py rid ine -22 y l ) -11 H im id az ol -11 y l ] eth y l } fur an -22 car box am ide with various biological targets. These simulations provide valuable insights into how the compound interacts at a molecular level, guiding researchers toward optimizing its pharmacological properties.
In conclusion, N-{ 22 [ 22 ( py rid ine -22 y l ) -11 H im id az ol -11 y l ] eth y l } fur an -22 car box am ide (CAS No.2034233- 899) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. Its dual pharmacophoric nature, incorporating both pyridine and imidazole moieties, positions it as a versatile tool for drug discovery. As research continues to uncover new therapeutic applications for this compound, it holds great promise for addressing some of today's most challenging medical conditions.
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